2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide
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Overview
Description
2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide is an organic compound with a benzamide structure, characterized by the presence of two fluorine atoms, a hydroxyl group, and a dimethylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 2,4-difluorophenol.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzamide structure.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Formation of 2,4-difluoro-5-oxo-N,N-dimethylbenzamide.
Reduction: Formation of 2,4-difluoro-N,N-dimethylbenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and dimethylamino groups can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-5-methoxy-N,N-dimethylbenzamide
- 2,4-Difluoro-5-chloro-N,N-dimethylbenzamide
- 2,4-Difluoro-5-iodo-N,N-dimethylbenzamide
Uniqueness
2,4-Difluoro-5-hydroxy-N,N-dimethylbenzamide is unique due to the presence of the hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C9H9F2NO2 |
---|---|
Molecular Weight |
201.17 g/mol |
IUPAC Name |
2,4-difluoro-5-hydroxy-N,N-dimethylbenzamide |
InChI |
InChI=1S/C9H9F2NO2/c1-12(2)9(14)5-3-8(13)7(11)4-6(5)10/h3-4,13H,1-2H3 |
InChI Key |
ODELKQOIRVNJKW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1F)F)O |
Origin of Product |
United States |
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